molecular formula C13H13F4NO B2474140 N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide CAS No. 2411277-97-7

N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide

Cat. No. B2474140
CAS RN: 2411277-97-7
M. Wt: 275.247
InChI Key: GWKJJKKVGHMQIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the trifluoromethyl group and the amide group. The exact synthesis process would depend on the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a trifluoromethyl group attached to a phenyl ring, an ethyl group, and an amide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For instance, reactions at the benzylic position are very important for synthesis problems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could affect its reactivity and stability .

Safety and Hazards

As with any chemical compound, handling “N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide” would require appropriate safety measures. It’s important to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing more efficient synthesis methods .

properties

IUPAC Name

N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO/c1-4-12(19)18(3)8(2)10-6-5-9(7-11(10)14)13(15,16)17/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKJJKKVGHMQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)F)N(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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